

Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Eilatin*

Cat. No.: B218982

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Eilatin is a heptacyclic aromatic alkaloid, a unique and highly symmetrical marine natural product first isolated from the Red Sea purple tunicate *Eudistoma* sp.^[1] As a member of the pyridoacridine class of alkaloids, **Eilatin** has garnered significant interest within the scientific community due to its potent biological activities, particularly its promising antileukemic effects. This technical guide provides a comprehensive overview of **Eilatin**, including its chemical and physical properties, biological activities with a focus on its anticancer properties, and detailed experimental protocols relevant to its study.

Chemical and Physical Properties

Eilatin is characterized by its rigid, planar heptacyclic structure. Its chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₄ H ₁₂ N ₄	[2]
Molecular Weight	356.4 g/mol	[2]
IUPAC Name	3,13,16,26-tetrazaheptacyclo[13.11.1.1 ^{2,10} .0 ⁴ ,9.0 ¹⁹ ,27.0 ²⁰ ,25.0 ¹⁴ ,28]octacos	[2]
CAS Number	120154-96-3	[2]
Appearance	Not reported in detail, but pyridoacridine alkaloids are often colored.	
Solubility	Not explicitly reported, but likely soluble in organic solvents like DMSO.	

Biological Activity and Mechanism of Action

The most well-documented biological activity of **Eilatin** is its potent antileukemic effect, specifically against Philadelphia chromosome-positive (Ph+) chronic myelogenous leukemia (CML).[\[3\]](#)

Antileukemic Activity

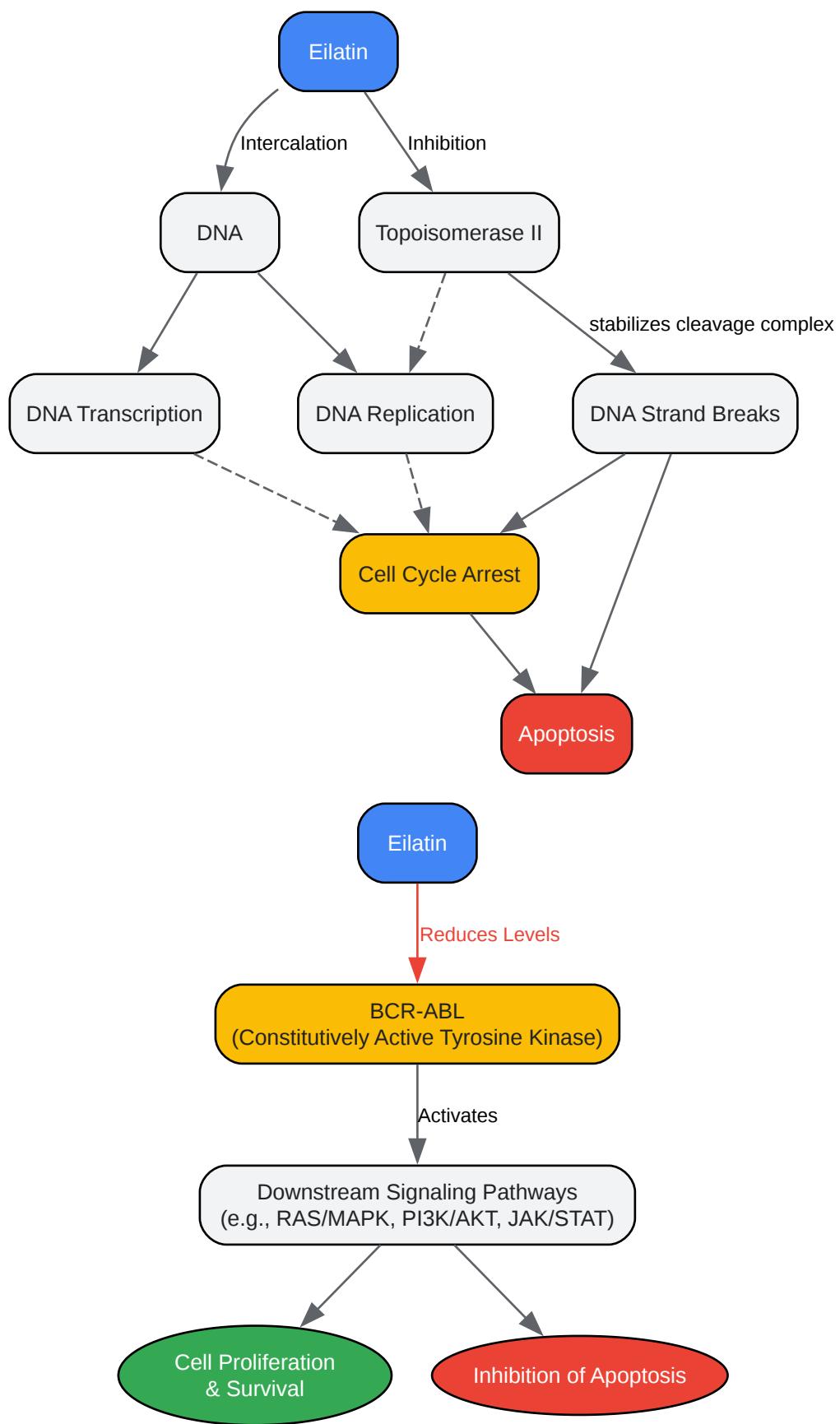
Studies have shown that **Eilatin** inhibits the in vitro proliferation of myeloid progenitor cells (CFU-C) from CML patients in a dose-dependent manner.[\[3\]](#) A key finding is its ability to significantly reduce the levels of the BCR/ABL fusion protein, the hallmark of Ph+ CML, in CD34+ cells.[\[3\]](#)

Cell Type	Treatment	Effect	Reference
CML patient-derived myeloid progenitor cells (CFU-C)	Eilatin (10^{-7} M and 10^{-6} M) for 16 hours	Statistically significant inhibition of proliferation compared to normal progenitor cells.	[3]
CML patient-derived CD34+ cells	Eilatin (10^{-7} M) for 16 hours	Marked inhibition of proliferation in liquid culture.	[3]
CML patient-derived CD34+ cells	Eilatin (10^{-7} M) for 16 hours	Reduction in BCR/ABL fusion signals from 94.6% to 54.5%.	[3]

Postulated Mechanisms of Action

While the precise molecular targets of **Eilatin** have not been fully elucidated, its structural similarity to other pyridoacridine alkaloids suggests potential mechanisms of action, including DNA intercalation and inhibition of topoisomerase enzymes.[4][5] These mechanisms are known to induce cell cycle arrest and apoptosis in cancer cells.[4][5][6]

Pyridoacridine alkaloids are known to insert themselves between the base pairs of DNA, a process known as intercalation.[5][7] This can interfere with DNA replication and transcription, leading to cell cycle arrest and apoptosis.[6] Furthermore, these compounds can inhibit the activity of topoisomerases, enzymes that are crucial for resolving DNA topological problems during replication.[4][8] Inhibition of these enzymes leads to the accumulation of DNA strand breaks, which also triggers apoptotic pathways.[9]



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- To cite this document: BenchChem. [Eilatin: A Marine-Derived Heptacyclic Alkaloid with Antileukemic Properties]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b218982#what-is-the-marine-natural-product-eilatin>]

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